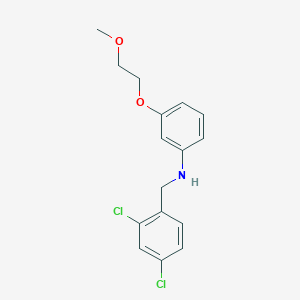
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline
Descripción general
Descripción
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline is a useful research compound. Its molecular formula is C16H17Cl2NO2 and its molecular weight is 326.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.22 g/mol. The compound features a dichlorobenzyl group, which enhances its chemical reactivity and biological activity, particularly in medicinal applications.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could interact with receptors, altering their activity and leading to physiological changes.
- Antimicrobial Activity : The presence of chlorine atoms is known to enhance the compound's antimicrobial properties against various pathogens.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported as low as 0.125–8 μg/mL against resistant strains .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of similar anilines have shown moderate to potent antiproliferative activity against various cancer cell lines such as HeLa and MDA-MB-231 .
Case Studies
-
Antimicrobial Study :
- A study evaluated the efficacy of this compound against bacterial strains. The results indicated that the compound exhibited a strong inhibitory effect on Pseudomonas aeruginosa, with an MIC value comparable to established antibiotics.
-
Cytotoxicity Assessment :
- In vitro tests were conducted on several human cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating potential as a lead compound for anticancer drug development.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | C₁₆H₁₈Cl₂N O₂ | Antimicrobial, Cytotoxic | MIC: 0.125–8 µg/mL; IC50: 10–30 µM |
| N-(3,5-Dichlorobenzyl)-4-methoxyaniline | C₁₆H₁₈Cl₂N O₂ | Antimicrobial | MIC: 0.5–4 µg/mL |
| 4-Methyl-N-(3,5-dichlorobenzyl)aniline | C₁₆H₁₈Cl₂N O₂ | Moderate Cytotoxicity | IC50: 20 µM |
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-7-8-21-15-4-2-3-14(10-15)19-11-12-5-6-13(17)9-16(12)18/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDTDKOWWWNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















